Tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-oxo-2,9-diazaspiro[55]undecane-2-carboxylate is a synthetic organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of a diazaspiro compound with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as argon, to prevent unwanted side reactions. The product is then purified using standard techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Scientific Research Applications
Tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate can be compared with other spirocyclic compounds such as:
Tert-butyl 9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate: This compound has a similar spirocyclic structure but differs in the position of the oxo group.
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate: This compound contains an oxalate group, which imparts different chemical properties and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research fields.
Properties
IUPAC Name |
tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-9-4-11(17)14(10-16)5-7-15-8-6-14/h15H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWRJWHEBNZYCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2(C1)CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.